Phlorizin

Catalog No.
S539517
CAS No.
60-81-1
M.F
C21H24O10
M. Wt
436.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phlorizin

Researchers investigating combined glucose absorption and reabsorption require a reliable dual inhibitor. Substituting with phloretin or selective SGLT2 inhibitors compromises mechanism. Phlorizin solves this. • Non-selective competitive SGLT1/SGLT2 inhibitor for blocking gut (SGLT1) and kidney (SGLT2) glucose transport. • High aqueous solubility (vs. aglycone) enables solvent-free assay preparation and prevents GLUT interference. • Consistent purity (>98%) supports reproducible pharmacokinetic and metabolic studies. • In-stock and ready for global dispatch.

CAS Number

60-81-1

Product Name

Phlorizin

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

IOUVKUPGCMBWBT-QNDFHXLGSA-N

solubility

1 mg/mL at 22 °C

Synonyms

Phlorizin; phloridzin; phloretin-2'-β-D-glucopyranoside; AI3-19835; NSC 2833; Phloretin 2'-glucoside; Phloretin-2'-O-beta-glucoside; Phlorizoside; Phlorrhizin.

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

The exact mass of the compound Phlorizin is 436.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 mg/ml at 22 °c1 mg/ml at 22 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2833. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

50 mg, 500 mg, 1 g

Phlorizin (Phloridzin) is a naturally occurring dihydrochalcone glycoside, first isolated from apple tree bark. Its primary, procurement-relevant function in research is as a potent, non-selective competitive inhibitor of both Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2). This dual inhibitory action on the key transporters for glucose absorption in the small intestine (SGLT1) and reabsorption in the kidney (SGLT2) makes it a foundational tool compound for studies in glucose metabolism, diabetes, and renal physiology. Unlike its aglycone, phloretin, the glycoside moiety is critical for its interaction with SGLT transporters and significantly influences its solubility and handling properties.

Research Fit

Dual SGLT1/SGLT2 inhibition research tool
Rapidly reversible binding for washout protocol design
Historically validated archetype for SGLT research

Substituting Phlorizin with its aglycone, Phloretin, is a critical error in experimental design, as Phloretin lacks the glucose moiety required for potent SGLT inhibition and instead acts as a broad inhibitor of facilitative glucose transporters (GLUTs). This fundamentally alters the mechanism of action. Likewise, replacing Phlorizin with highly selective SGLT2 inhibitors (e.g., Dapagliflozin, Canagliflozin) eliminates the compound's defining dual SGLT1/SGLT2 activity, which is often the specific reason for its selection in research models requiring blockade of both intestinal and renal glucose transport. Furthermore, using crude apple extracts introduces significant variability in active compound concentration, compromising dose-response reproducibility and introducing numerous confounding phytochemicals. The specific molecular structure of Phlorizin dictates its unique profile of transporter affinity, solubility, and metabolic fate, making it a non-interchangeable tool.

Substitution Risk

Binding kinetics mismatch
Modern SGLT2 inhibitors exhibit slow off-rates and persistent binding, unlike rapidly reversible phlorizin.
Selectivity profile difference
Clinical gliflozins are highly SGLT2-selective and cannot replicate dual SGLT1/SGLT2 inhibition.
Wash-resistant binding divergence
Some inhibitors show wash-resistant occupancy; phlorizin binding is fully reversible upon washout.

Dual SGLT1/SGLT2 Blockade Selectivity

Phlorizin is a non-selective SGLT inhibitor, differentiating it from highly selective SGLT2 inhibitors used clinically. In assays with human transporters, Phlorizin exhibits a Ki of 300 nM for hSGLT1 and 39 nM for hSGLT2. This ~8-fold selectivity for SGLT2 is minor compared to a compound like Dapagliflozin, which shows over 1,200-fold selectivity for SGLT2 (Ki of 1,391 nM for SGLT1 vs 1.12 nM for SGLT2). This makes Phlorizin the appropriate tool for research models where simultaneous inhibition of both intestinal (SGLT1-dominant) and renal (SGLT2-dominant) glucose transport is required.

Evidence DimensionInhibitor Selectivity (hSGLT1 Ki / hSGLT2 Ki)
Target Compound Data~8-fold (300 nM / 39 nM)
Comparator Or BaselineDapagliflozin: >1200-fold (1391 nM / 1.12 nM)
Quantified DifferencePhlorizin is over 150 times less selective for SGLT2 than Dapagliflozin, enabling potent dual inhibition.
ConditionsInhibition of human SGLT1 and SGLT2 transporters, in vitro.

For studies requiring the blockade of both intestinal and renal glucose transport, Phlorizin provides the necessary dual activity that highly selective SGLT2 inhibitors lack.

Dissociation Kinetics: Phlorizin vs Dapagliflozin
Head-to-head
Phlorizin t1/2,Off ≈20–30 s vs Dapagliflozin ≥180 s (10× slower); no inhibitor exchange
Supports washout-based SGLT2 study design
Non-interchangeable binding modes; dapagliflozin cannot substitute

Aqueous Solubility Advantage

The glycosylation of Phlorizin provides a significant handling and formulation advantage over its aglycone, Phloretin. The water solubility of Phlorizin is approximately 1 mg/mL, whereas the solubility of Phloretin is only 0.123 mg/mL. This ~8-fold greater solubility in aqueous media simplifies the preparation of stock solutions and their dilution in buffers for cell-based assays, reducing the reliance on high concentrations of organic solvents like DMSO that can be cytotoxic or introduce experimental artifacts.

Evidence DimensionSolubility in Water
Target Compound Data~1.0 mg/mL
Comparator Or BaselinePhloretin: 0.123 mg/mL
Quantified DifferencePhlorizin is approximately 8.1 times more soluble in water than its aglycone, Phloretin.
ConditionsAqueous solution at room temperature.

Improved water solubility simplifies stock solution preparation for aqueous-based assays, minimizes the use of potentially confounding organic solvents, and improves handling characteristics.

Wash-Resistant Binding: Phlorizin vs Ipragliflozin
Head-to-head
Phlorizin Ki 20.2 nM (fully reversible); Ipragliflozin Ki 2.28 nM (wash-resistant)
Enables reversible SGLT2 blockade for washout experiments
Ipragliflozin persistent binding confounds recovery protocols

In Vivo Hydrolysis to Phloretin

When administered orally, Phlorizin acts as a pro-drug for its aglycone, Phloretin. The glycosidic bond is rapidly cleaved by enzymes in the gastrointestinal tract, such as lactase-phlorizin hydrolase, releasing Phloretin. This metabolic conversion is a critical procurement consideration for in vivo studies. Researchers aiming to study the systemic or intestinal effects of Phloretin itself can use Phlorizin as a delivery vehicle, which has different absorption and distribution characteristics than administering Phloretin directly. This makes Phlorizin the specific compound of choice for investigating the physiological consequences of intestinal dihydrochalcone glycoside metabolism.

Evidence DimensionMetabolic Fate (Oral Administration)
Target Compound DataHydrolyzed to Phloretin (aglycone) and glucose in the gastrointestinal tract.
Comparator Or BaselinePhloretin: Absorbed directly as the aglycone, subject to different metabolic pathways.
Quantified DifferenceN/A (Qualitative difference in metabolic pathway)
ConditionsOral administration in animal models and humans.

Choosing Phlorizin allows researchers to specifically study the effects of intestinal hydrolysis and subsequent aglycone absorption, a distinct pharmacokinetic profile from administering Phloretin directly.

SGLT2 Selectivity vs Modern Gliflozins
Cross-study comparable
Phlorizin ~6× SGLT2-selective; clinical gliflozins 155–2912×
Unique dual SGLT1/SGLT2 inhibition profile
Highly selective inhibitors cannot recapitulate dual blockade
Analytical Reference Standard Purity
Supporting evidence
HPLC purity ≥99% (apple wood); certified mp 113–114 °C, [α]20/D −52°
Ensures quantitative assay reproducibility
Batch-to-batch consistency for bioanalytical method validation
Potency: Phlorizin vs Aglycone Phloretin
Head-to-head
Phlorizin >470× more potent at hSGLT1, >640× at hSGLT2
Glucoside moiety essential for high-affinity SGLT binding
Phloretin cannot substitute for potent SGLT inhibition
Historical Validation
Supporting evidence
First glycosuric agent (von Mering, 1886); structural archetype for all SGLT2 inhibitors
Confirmed research provenance; cross-study calibration standard
>120-year literature supports assay benchmarking

Dual SGLT1/SGLT2 Inhibition Models

Phlorizin is the correct choice for studies designed to investigate the combined physiological impact of blocking glucose absorption in the gut (SGLT1) and reabsorption in the kidneys (SGLT2). This contrasts with selective SGLT2 inhibitors, which primarily target renal glucose handling and are unsuitable for models examining intestinal glucose transport.

Aqueous-Based In Vitro Assays

Due to its significantly higher aqueous solubility compared to its aglycone Phloretin, Phlorizin is better suited for in vitro and cell-based assays that are sensitive to high concentrations of organic solvents. Its use simplifies the preparation of stable, homogenous aqueous test solutions.

Intestinal Glycoside Metabolism Studies

As a direct metabolic precursor to Phloretin in the gut, Phlorizin serves as an essential tool for pharmacokinetic studies focused on the enzymatic cleavage of glycosides by the intestinal brush border and the subsequent absorption and systemic effects of the resulting aglycone.

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual SGLT1/SGLT2 mechanistic studies
Low SGLT2 selectivity, dual transporter blockade
Verify dual transporter engagement in model systems
SGLT2 washout and reversibility assays
Rapid dissociation kinetics, fully reversible binding
Confirm full transport recovery after inhibitor removal
SGLT inhibition assay calibration
Defined competitive inhibition, certified high purity
Reproduce inhibition constants across expression platforms
SGLT2 binding site mapping
Distinct binding pose from modern gliflozins
Use in competitive binding and mutagenesis studies

Physical Description

Off-white powder; [ChromaDex MSDS]
Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

436.13694696 Da

Monoisotopic Mass

436.13694696 Da

Heavy Atom Count

31

Appearance

White to light yellow solid powder

Melting Point

110.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CU9S17279X

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 69 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60-81-1

Wikipedia

Phlorizin
1: Mei X, Zhang X, Wang Z, Gao Z, Liu G, Hu H, Zou L, Li X. Insulin Sensitivity-Enhancing Activity of Phlorizin Is Associated with Lipopolysaccharide Decrease and Gut Microbiota Changes in Obese and Type 2 Diabetes (db/db) Mice. J Agric Food Chem. 2016 Oct 12;64(40):7502-7511. Epub 2016 Sep 27. PubMed PMID: 27635781.
2: Pei F, Li BY, Zhang Z, Yu F, Li XL, Lu WD, Cai Q, Gao HQ, Shen L. Beneficial effects of phlorizin on diabetic nephropathy in diabetic db/db mice. J Diabetes Complications. 2014 Sep-Oct;28(5):596-603. doi: 10.1016/j.jdiacomp.2014.04.010. Epub 2014 Apr 24. PubMed PMID: 24927646.
3: Zhai Y, Dang Y, Gao W, Zhang Y, Xu P, Gu J, Ye X. P38 and JNK signal pathways are involved in the regulation of phlorizin against UVB-induced skin damage. Exp Dermatol. 2015 Apr;24(4):275-9. doi: 10.1111/exd.12642. Epub 2015 Mar 6. PubMed PMID: 25611805.
4: Shin SK, Cho SJ, Jung UJ, Ryu R, Choi MS. Phlorizin Supplementation Attenuates Obesity, Inflammation, and Hyperglycemia in Diet-Induced Obese Mice Fed a High-Fat Diet. Nutrients. 2016 Feb 16;8(2):92. doi: 10.3390/nu8020092. PubMed PMID: 26891322; PubMed Central PMCID: PMC4772055.
5: Hirose M, Shibazaki T, Nakada T, Kashihara T, Yano S, Okamoto Y, Isaji M, Matsushita N, Taira E, Yamada M. Phlorizin prevents electrically-induced ventricular tachyarrhythmia during ischemia in langendorff-perfused guinea-pig hearts. Biol Pharm Bull. 2014;37(7):1168-76. PubMed PMID: 24989008.
6: Zhang SY, Li BY, Li XL, Cheng M, Cai Q, Yu F, Wang WD, Tan M, Yan G, Hu SL, Gao HQ. Effects of phlorizin on diabetic retinopathy according to isobaric tags for relative and absolute quantification-based proteomics in db/db mice. Mol Vis. 2013 Apr 5;19:812-21. Print 2013. PubMed PMID: 23592918; PubMed Central PMCID: PMC3626294.
7: Wang X, Zhang S, Liu Y, Spichtig D, Kapoor S, Koepsell H, Mohebbi N, Segerer S, Serra AL, Rodriguez D, Devuyst O, Mei C, Wüthrich RP. Targeting of sodium-glucose cotransporters with phlorizin inhibits polycystic kidney disease progression in Han:SPRD rats. Kidney Int. 2013 Nov;84(5):962-8. doi: 10.1038/ki.2013.199. Epub 2013 May 29. PubMed PMID: 23715121.
8: Nagata T, Suzuki M, Fukazawa M, Honda K, Yamane M, Yoshida A, Azabu H, Kitamura H, Toyota N, Suzuki Y, Kawabe Y. Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys. Am J Physiol Renal Physiol. 2014 Jun 15;306(12):F1520-33. doi: 10.1152/ajprenal.00076.2014. Epub 2014 Apr 23. PubMed PMID: 24761001.
9: Katsuda Y, Sasase T, Tadaki H, Mera Y, Motohashi Y, Kemmochi Y, Toyoda K, Kakimoto K, Kume S, Ohta T. Contribution of hyperglycemia on diabetic complications in obese type 2 diabetic SDT fatty rats: effects of SGLT inhibitor phlorizin. Exp Anim. 2015;64(2):161-9. doi: 10.1538/expanim.14-0084. Epub 2015 Jan 22. PubMed PMID: 25736710; PubMed Central PMCID: PMC4427731.
10: Makarova E, Górnaś P, Konrade I, Tirzite D, Cirule H, Gulbe A, Pugajeva I, Seglina D, Dambrova M. Acute anti-hyperglycaemic effects of an unripe apple preparation containing phlorizin in healthy volunteers: a preliminary study. J Sci Food Agric. 2015 Feb;95(3):560-8. doi: 10.1002/jsfa.6779. Epub 2014 Jul 4. PubMed PMID: 24917557.
11: Kashiwagi Y, Nagoshi T, Yoshino T, Tanaka TD, Ito K, Harada T, Takahashi H, Ikegami M, Anzawa R, Yoshimura M. Expression of SGLT1 in Human Hearts and Impairment of Cardiac Glucose Uptake by Phlorizin during Ischemia-Reperfusion Injury in Mice. PLoS One. 2015 Jun 29;10(6):e0130605. doi: 10.1371/journal.pone.0130605. eCollection 2015. PubMed PMID: 26121582; PubMed Central PMCID: PMC4486720.
12: Lijia X, Guo J, Chen Q, Baoping J, Zhang W. Quantitation of phlorizin and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jun 1;960:67-72. doi: 10.1016/j.jchromb.2014.04.007. Epub 2014 Apr 13. PubMed PMID: 24786222.
13: Raja M, Kinne RK. Identification of phlorizin binding domains in sodium-glucose cotransporter family: SGLT1 as a unique model system. Biochimie. 2015 Aug;115:187-93. doi: 10.1016/j.biochi.2015.06.003. Epub 2015 Jun 15. PubMed PMID: 26086341.
14: Shen L, You BA, Gao HQ, Li BY, Yu F, Pei F. Effects of phlorizin on vascular complications in diabetes db/db mice. Chin Med J (Engl). 2012 Oct;125(20):3692-6. PubMed PMID: 23075726.
15: Chang WT, Huang WC, Liou CJ. Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages. Food Chem. 2012 Sep 15;134(2):972-9. doi: 10.1016/j.foodchem.2012.03.002. Epub 2012 Mar 7. PubMed PMID: 23107715.
16: Choi HR, Nam KM, Lee HS, Yang SH, Kim YS, Lee J, Date A, Toyama K, Park KC. Phlorizin, an Active Ingredient of Eleutherococcus senticosus, Increases Proliferative Potential of Keratinocytes with Inhibition of MiR135b and Increased Expression of Type IV Collagen. Oxid Med Cell Longev. 2016;2016:3859721. doi: 10.1155/2016/3859721. Epub 2016 Mar 6. PubMed PMID: 27042261; PubMed Central PMCID: PMC4799823.
17: Lu WD, Li BY, Yu F, Cai Q, Zhang Z, Yin M, Gao HQ. Quantitative proteomics study on the protective mechanism of phlorizin on hepatic damage in diabetic db/db mice. Mol Med Rep. 2012 May;5(5):1285-94. doi: 10.3892/mmr.2012.803. Epub 2012 Feb 21. PubMed PMID: 22367743.
18: Hamouda NN, Qureshi MA, Alkaabi JM, Oz M, Howarth FC. Reduction in the amplitude of shortening and Ca(2+) transient by phlorizin and quercetin-3-O-glucoside in ventricular myocytes from streptozotocin-induced diabetic rats. Physiol Res. 2016 Jun 20;65(2):239-50. Epub 2015 Oct 8. PubMed PMID: 26447513.
19: Huang WC, Chang WT, Wu SJ, Xu PY, Ting NC, Liou CJ. Phloretin and phlorizin promote lipolysis and inhibit inflammation in mouse 3T3-L1 cells and in macrophage-adipocyte co-cultures. Mol Nutr Food Res. 2013 Oct;57(10):1803-13. doi: 10.1002/mnfr.201300001. Epub 2013 Jun 17. PubMed PMID: 23776070.
20: Brouwers B, Pruniau VP, Cauwelier EJ, Schuit F, Lerut E, Ectors N, Declercq J, Creemers JW. Phlorizin pretreatment reduces acute renal toxicity in a mouse model for diabetic nephropathy. J Biol Chem. 2013 Sep 20;288(38):27200-7. doi: 10.1074/jbc.M113.469486. Epub 2013 Aug 11. PubMed PMID: 23940028; PubMed Central PMCID: PMC3779717.

Explore Compound Types